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Compound of Interest

Compound Name: 5-Bromo-2-phenylpyrimidine

Cat. No.: B1286401 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of

Spectroscopic Data for 5-Bromo-2-phenylpyrimidine and Related Analogues.

This guide provides a comparative overview of the spectroscopic data for 5-Bromo-2-
phenylpyrimidine, a key intermediate in pharmaceutical and materials science research. Due

to the limited availability of comprehensive public data for 5-Bromo-2-phenylpyrimidine, this

document presents the available information and draws comparisons with structurally related,

non-brominated and chlorinated analogues, namely 2-phenylpyrimidine and 5-chloro-2-

phenylpyrimidine. This comparative approach facilitates a deeper understanding of the

influence of halogen substitution on the spectroscopic properties of the 2-phenylpyrimidine

scaffold.

Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for 5-Bromo-2-
phenylpyrimidine and its analogues. Please note that a complete experimental dataset for 5-
Bromo-2-phenylpyrimidine, specifically its ¹³C NMR and FT-IR spectra, was not available in

the public domain at the time of this publication.

¹H NMR Spectral Data
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Compound Solvent Chemical Shift (δ) ppm

5-Bromo-2-phenylpyrimidine DMSO-d₆
8.83 (s, 2H), 8.41-8.39 (m,

2H), 7.50-7.48 (m, 3H)

2-Phenylpyrimidine CDCl₃

9.26 (s, 1H), 8.78 (d, 2H), 7.36

(t, 1H), 7.4-7.5 (m, 3H), 8.4-8.5

(m, 2H)

5-Chloro-2-phenylpyrimidine CDCl₃
8.80 (s, 2H), 8.35-8.45 (m,

2H), 7.45-7.55 (m, 3H)

¹³C NMR Spectral Data

Compound Solvent Chemical Shift (δ) ppm

5-Bromo-2-phenylpyrimidine Not Available
Data not found in public

databases.

2-Phenylpyrimidine CDCl₃
164.2, 157.2, 137.4, 130.8,

128.8, 128.6, 119.4

5-Chloro-2-phenylpyrimidine Not Available
Data not found in public

databases.

Mass Spectrometry Data

Compound Ionization Method [M+H]⁺ (m/z)

5-Bromo-2-phenylpyrimidine APCI 236.9

2-Phenylpyrimidine EI-B 156.19 (M⁺)

5-Chloro-2-phenylpyrimidine Not Available
Data not found in public

databases.

FT-IR Spectral Data
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Compound Sample Prep
Key Absorption Bands
(cm⁻¹)

5-Bromo-2-phenylpyrimidine Not Available
Data not found in public

databases.

2-Phenylpyrimidine Not Available
Data not found in public

databases.

5-Chloro-2-phenylpyrimidine Not Available
Data not found in public

databases.

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol) operating at a field

strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of

scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per

million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired to obtain singlets for

each unique carbon atom. A larger number of scans is typically required due to the low

natural abundance of the ¹³C isotope. Chemical shifts are reported in ppm relative to TMS.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion

or after separation by gas chromatography (GC) or liquid chromatography (LC).
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Ionization: Depending on the compound's properties and the desired information, various

ionization techniques can be employed, such as Electron Ionization (EI), Chemical Ionization

(CI), Electrospray Ionization (ESI), or Atmospheric Pressure Chemical Ionization (APCI).

Mass Analysis: The ionized molecules and their fragments are separated based on their

mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).

Data Analysis: The resulting mass spectrum provides information about the molecular weight

and fragmentation pattern of the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: Solid samples can be analyzed as a KBr pellet, a nujol mull, or by using

an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin

film between salt plates (e.g., NaCl, KBr).

Instrumentation: An FT-IR spectrometer is used to record the infrared spectrum.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The

resulting spectrum shows the absorption of infrared radiation at specific wavenumbers,

which correspond to the vibrational frequencies of the functional groups present in the

molecule.

Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic characterization of a

synthesized chemical compound.
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Workflow for spectroscopic characterization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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